molecular formula C11H11NO3 B15290777 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B15290777
M. Wt: 205.21 g/mol
InChI Key: HBMMEXJDAQOLTE-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic building block of interest in medicinal and organic chemistry research . With the CAS number 2248349-48-4 and a molecular formula of C11H11NO3, it belongs to the quinoline class of compounds . Quinolines are a significant pharmacological scaffold found in various synthetic and natural bioactive compounds, with documented research into a wide range of biological activities, including anticancer properties . This compound serves as a key synthetic precursor for developing more complex molecules. For example, derivatives of similar 2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been synthesized and shown significant anticancer activity in research models, such as against the MCF-7 breast cancer cell line . Researchers utilize this compound and its derivatives for its potential to create novel molecular architectures in drug discovery efforts. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-5,8H,6H2,1H3,(H,14,15)

InChI Key

HBMMEXJDAQOLTE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. The process may include the use of specialized catalysts and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as zinc (Zn) and acetic acid (AcOH), and dehydrating agents like POCl3 and P2O5 .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

  • Molecular Formula: C₁₀H₁₀BrNO₂
  • Key Features : Bromine atom at the 6-position replaces the methyl group.
  • No direct biological data reported, but brominated analogs are common in anticancer and antimicrobial agents .

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (CAS: 131781-59-4)

  • Molecular Formula: C₁₁H₁₁NO₃
  • Key Features : Additional methyl group at the 3-position, creating a quaternary carbon.
  • Applications : The steric hindrance from the 3-methyl group may influence conformational flexibility and receptor interactions .

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid (CAS: 88371-25-9)

  • Molecular Formula: C₁₁H₁₁NO₃
  • Key Features : Carboxylic acid group at the 6-position instead of 3.

Quinoxaline and Isoquinoline Derivatives

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid (CAS: 852933-91-6)

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Key Features: Quinoxaline core with ethyl and methyl substituents.
  • Applications: Quinoxaline derivatives exhibit diverse activities, including kinase inhibition and antibacterial effects. This compound is noted for research utility in chemical biology .

(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Key Features : Chiral ethyl group at the 2-position.
  • Applications : Stereochemistry impacts binding affinity; enantiomers may show differential activity in receptor modulation .

Pharmacomodulated Analogs

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives

  • Key Features : Pentyl chain at the 1-position and aryl carboxamide at the 3-position.
  • Applications : These analogs, prepared via acyl chloride intermediates, demonstrate enhanced lipophilicity and improved cellular uptake. Some derivatives show promise in antiviral and anticancer screens .

1,1-Bis(3’-indolyl)-1H-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

  • Key Features : Bis-indolyl substituents at the 1-position.
  • Applications : Acts as a dual PPARα/γ agonist, inducing differentiation of lung fibroblasts and inhibiting cancer cell proliferation .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Applications Source
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid C₁₁H₁₁NO₃ 1-Me, 2-O, 3-COOH Scaffold for anticancer agents
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid C₁₀H₁₀BrNO₂ 6-Br, 3-COOH Potential electrophilic intermediate
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₃ Quinoxaline core, 1-Et, 3-Me, 6-COOH Research chemical in kinase studies
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Varies 1-Pentyl, 3-aryl-carboxamide Antiviral/anticancer lead compounds
1,1-Bis(3’-indolyl)-1H-1,2,3,4-tetrahydroquinoline-3-carboxylic acid C₂₆H₂₁N₃O₂ 1-Bis(indolyl), 3-COOH PPARα/γ agonist, antifibrotic agent

Research Findings and Implications

  • Anticancer Activity: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (e.g., compound 7b,c and 8a–c in ) exhibit strong activity against MCF-7 breast cancer cells, with IC₅₀ values comparable to doxorubicin. Methyl and aryl substituents enhance cytotoxicity .
  • Synthetic Accessibility: Aluminium chloride-mediated cyclization () and hydrazine hydrate-driven ring closure () are robust methods for generating tetrahydroquinoline and pyrazolidinone derivatives .
  • Structure-Activity Relationships (SAR): Position of Carboxylic Acid: 3-COOH analogs (e.g., target compound) show better solubility than 6-COOH isomers . Methyl vs. Ethyl Groups: Ethyl substituents (e.g., in quinoxaline derivatives) increase metabolic stability but may reduce binding affinity due to steric effects .

Q & A

Q. What challenges arise in scaling synthesis to pilot scale, and how can they be mitigated?

  • Methodological Answer : Key challenges include exothermic reactions during cyclization and purification of polar intermediates. Mitigation strategies:
  • Process optimization : Use flow chemistry for heat dissipation and automated crystallization.
  • Green chemistry : Replace LiAlH₄ with safer reductants (e.g., NaBH₄/I₂).
  • Quality control : Implement inline PAT (process analytical technology) for real-time monitoring .

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